molecular formula C10H18O2 B12748063 2-Nonenoic acid, methyl ester CAS No. 68872-72-0

2-Nonenoic acid, methyl ester

Cat. No.: B12748063
CAS No.: 68872-72-0
M. Wt: 170.25 g/mol
InChI Key: ZWNPUELCBZVMDA-HJWRWDBZSA-N
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Description

Methyl (Z)-2-nonenoate is an organic compound belonging to the ester family. It is characterized by its distinct (Z)-configuration, which indicates that the higher priority substituents on either side of the double bond are on the same side. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (Z)-2-nonenoate can be synthesized through several methods. One common approach involves the esterification of (Z)-2-nonenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl (Z)-2-nonenoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl (Z)-2-nonenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: 2-nonanol.

    Substitution: Various substituted nonenoates depending on the nucleophile used.

Scientific Research Applications

Methyl (Z)-2-nonenoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in studies involving ester metabolism and enzymatic reactions.

    Medicine: Research into potential therapeutic uses of esters often includes methyl (Z)-2-nonenoate as a model compound.

    Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which methyl (Z)-2-nonenoate exerts its effects involves interactions with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The pathways involved in these reactions are crucial for understanding the compound’s behavior in biological systems.

Comparison with Similar Compounds

    Methyl (E)-2-nonenoate: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical properties.

    Methyl 2-octenoate: This compound has a shorter carbon chain, affecting its reactivity and applications.

    Methyl 2-decanoate: With a longer carbon chain, this ester exhibits different physical and chemical characteristics.

Uniqueness: Methyl (Z)-2-nonenoate’s unique (Z)-configuration imparts specific stereochemical properties that influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemistry and its effects on chemical reactions.

Properties

CAS No.

68872-72-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl (Z)-non-2-enoate

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h8-9H,3-7H2,1-2H3/b9-8-

InChI Key

ZWNPUELCBZVMDA-HJWRWDBZSA-N

Isomeric SMILES

CCCCCC/C=C\C(=O)OC

Canonical SMILES

CCCCCCC=CC(=O)OC

boiling_point

115.00 °C. @ 21.00 mm Hg

density

0.893-0.900 (20°)

physical_description

Colourless or light-yellow liquid;  Green, violet aroma

solubility

Insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

Origin of Product

United States

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